molecular formula C25H21ClN2O3S B3932376 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide

4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide

Cat. No.: B3932376
M. Wt: 465.0 g/mol
InChI Key: TXRVOYKVTNQEMX-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

4-chloro-N-[2-(4-methoxyanilino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S/c1-31-19-12-10-18(11-13-19)27-24-21-6-2-4-16-5-3-7-22(23(16)21)25(24)28-32(29,30)20-14-8-17(26)9-15-20/h2-15,24-25,27-28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRVOYKVTNQEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the acenaphthylene core: This can be achieved through a Diels-Alder reaction between naphthalene and a suitable dienophile.

    Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and acenaphthylene-based compounds.

Uniqueness

    Structural Complexity: The combination of aromatic and heterocyclic structures in this compound is relatively unique.

    Functional Groups: The presence of both sulfonamide and methoxy groups provides distinct chemical reactivity and biological activity.

By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide

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